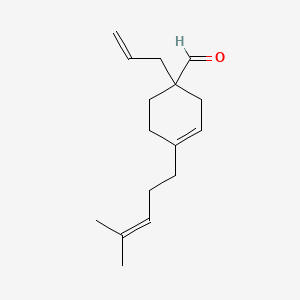
1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C16H24O. It is known for its unique structure, which includes an allyl group and a cyclohexene ring substituted with a methyl-pentenyl side chain and a carbaldehyde group. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of 1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde can be achieved through several routes. One common method involves the Diels-Alder reaction between myrcene and methacrolein . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The allyl and methyl-pentenyl groups can undergo substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the formulation of fragrances and other consumer products due to its distinctive scent
Wirkmechanismus
The mechanism of action of 1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde can be compared with similar compounds such as:
4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde: Known for its use in fragrances and as a chemical intermediate.
3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-: Another structurally related compound with similar applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of both an allyl group and a carbaldehyde group, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
66310-72-3 |
|---|---|
Molekularformel |
C16H24O |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
4-(4-methylpent-3-enyl)-1-prop-2-enylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C16H24O/c1-4-10-16(13-17)11-8-15(9-12-16)7-5-6-14(2)3/h4,6,8,13H,1,5,7,9-12H2,2-3H3 |
InChI-Schlüssel |
YITNGWUNAUULCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=CCC(CC1)(CC=C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


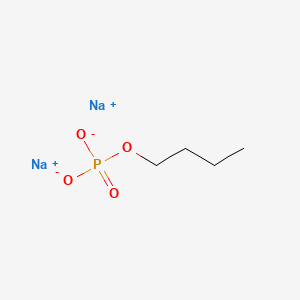
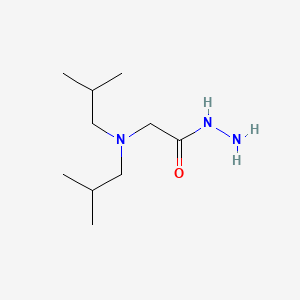
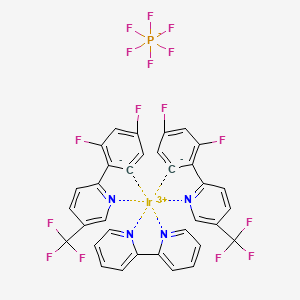
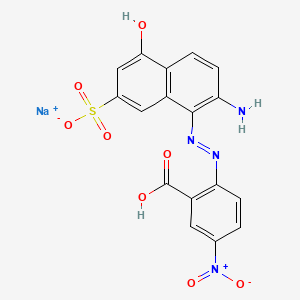

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

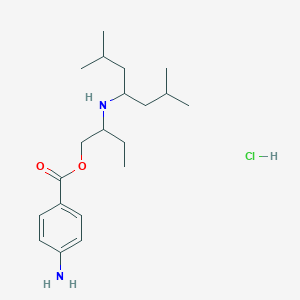
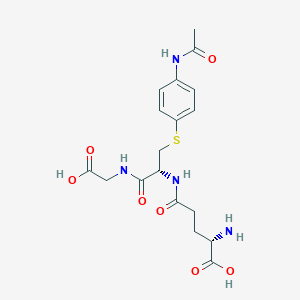
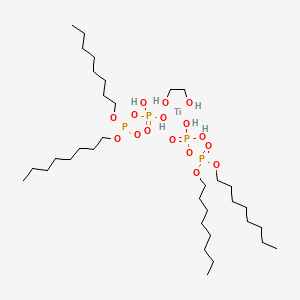
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
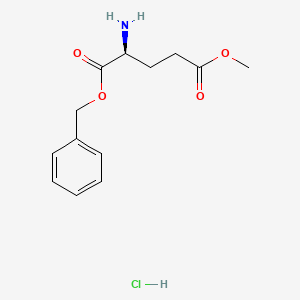
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
